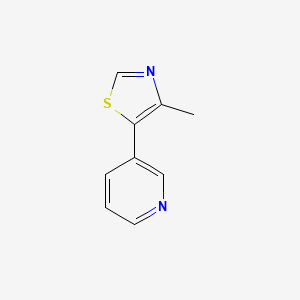
10,10'-Bis(3-fluorophenyl)-9,9'-bianthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the coupling of 3-fluorophenyl groups with a bianthracene core. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production methods for such compounds are less common due to their specialized applications. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and automated systems.
Analyse Chemischer Reaktionen
Types of Reactions
10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove certain functional groups or reduce double bonds.
Substitution: Halogenation or nitration can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying molecular interactions due to its aromatic structure.
Medicine: Investigated for its potential in drug delivery systems or as a part of therapeutic agents.
Industry: Applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action for 10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene would depend on its specific application. In organic electronics, its mechanism involves the transfer of electrons through its conjugated system, which can be influenced by the presence of the fluorine atoms. These atoms can affect the electronic properties and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,10’-Bis(phenyl)-9,9’-bianthracene: Lacks the fluorine atoms, which can result in different electronic properties.
9,9’-Bianthracene: The parent compound without any substituents.
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene: Similar but with fluorine atoms in a different position.
Uniqueness
10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene is unique due to the specific positioning of the fluorine atoms, which can significantly influence its electronic properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C40H24F2 |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
9-(3-fluorophenyl)-10-[10-(3-fluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H24F2/c41-27-13-9-11-25(23-27)37-29-15-1-5-19-33(29)39(34-20-6-2-16-30(34)37)40-35-21-7-3-17-31(35)38(26-12-10-14-28(42)24-26)32-18-4-8-22-36(32)40/h1-24H |
InChI-Schlüssel |
ZTOGOFFYSZKBAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC(=CC=C7)F)C8=CC(=CC=C8)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





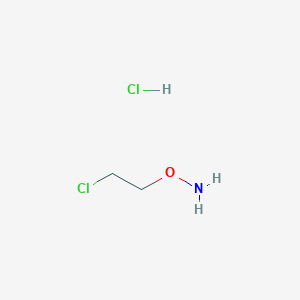

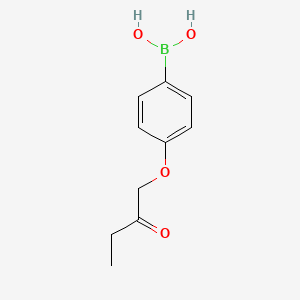
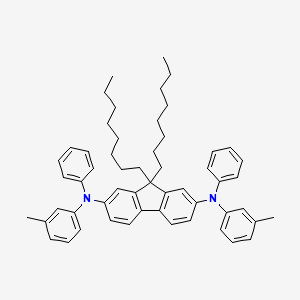
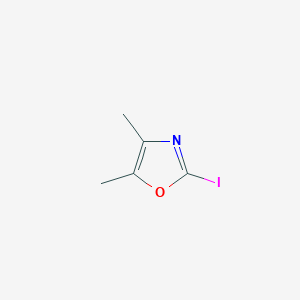

![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
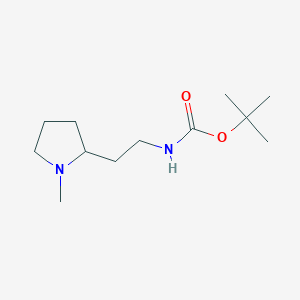
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
